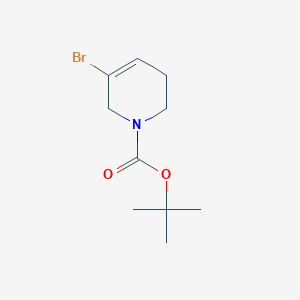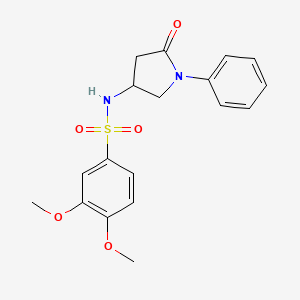
3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities. While the specific compound is not directly studied in the provided papers, related benzenesulfonamide derivatives have been synthesized and evaluated for their biochemical properties, including inhibition of enzymes like kynurenine 3-hydroxylase and carbonic anhydrase, as well as for their potential anticancer activities .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the formation of a key intermediate, which is then further modified to introduce various substituents that can affect the compound's biological activity. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved the preparation of a thiazole derivative followed by sulfonamide formation . Similarly, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides started from substituted benzaldehydes to create a key intermediate that was further reacted with hydrazinobenzenesulfonamide . These methods suggest that the synthesis of the compound would likely involve multiple steps, including the formation of a phenylpyrrolidinone intermediate, followed by sulfonamide linkage.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of substituents like methoxy groups can influence the binding affinity to target enzymes. For example, the presence of dimethoxy groups in the structure of (E)-N-carbamimidoyl-4-((3,4-dimethoxybenzylidene)amino) benzenesulfonamide was analyzed using spectroscopic methods and quantum chemical calculations, which provided insights into the vibrational frequencies and structural parameters of the molecule . These findings are relevant for understanding how the dimethoxy groups in the compound of interest might affect its biological activity.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, particularly those that lead to the inhibition of enzymes. The inhibitory activity is often a result of the compound's ability to interact with the active site of the enzyme, which can be influenced by the nature of the substituents on the benzenesulfonamide core. For instance, compounds with a thiazole ring and specific substituents showed high-affinity inhibition of kynurenine 3-hydroxylase . Similarly, the novel sulfonamides synthesized in another study were potent inhibitors of carbonic anhydrase isoforms, with the inhibitory strength varying depending on the substituents present . These reactions are indicative of the potential interactions that the compound might have with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Substituents like methoxy groups can affect these properties by altering the compound's polarity and hydrogen bonding capacity. The spectroscopic analysis of related compounds provides information on the vibrational properties, which can be correlated with molecular stability and reactivity . Additionally, the first hyperpolarizability of these compounds suggests potential applications in non-linear optics, indicating that the electronic properties of the compound could also be of interest for materials science applications.
科学的研究の応用
Inhibitors of Kynurenine 3-Hydroxylase
A study describes the synthesis and biochemical characterization of compounds including 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide as inhibitors of kynurenine 3-hydroxylase. These compounds have shown high-affinity inhibition of this enzyme, which is vital for understanding the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Metabolism and Pharmacokinetics Studies
Research on the metabolism and pharmacokinetics of this compound variants has been conducted to understand their role in neurological conditions like Huntington's and Alzheimer's diseases. This includes evaluating whether such compounds are prodrugs for other inhibitors (Beconi et al., 2012).
Anticancer and Antimicrobial Applications
Several studies have focused on derivatives of this compound for their potential anticancer and antimicrobial applications. These include the synthesis of novel derivatives and their evaluation against various cancer cell lines and microbial strains, indicating potential therapeutic applications in these fields (Ghorab et al., 2017), (Küçükgüzel et al., 2013).
Photodynamic Therapy for Cancer Treatment
Research into the use of this compound derivatives in photodynamic therapy for cancer treatment has been explored. This includes synthesizing new compounds with high singlet oxygen quantum yield, indicating their potential in cancer treatment using photodynamic therapy (Pişkin et al., 2020).
Development of Selective COX-2 Inhibitors
Studies have been conducted on derivatives of this compound for the development of selective cyclooxygenase-2 (COX-2) inhibitors. This is significant for therapeutic applications in conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Exploration as VEGFR-2 Inhibitors
Research has been done on novel sulfonamide derivatives, including this compound, as vascular endothelial growth factor receptor (VEGFR)-2 inhibitors. This exploration is crucial for their potential use in cancer treatment (Ghorab et al., 2016).
Dystonia Treatment in Genetic Models
A study demonstrated the potential of this compound derivatives in reducing the severity of dystonia in animal models. This indicates a promising direction for treating dyskinesias (Richter & Hamann, 2003).
特性
IUPAC Name |
3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-16-9-8-15(11-17(16)25-2)26(22,23)19-13-10-18(21)20(12-13)14-6-4-3-5-7-14/h3-9,11,13,19H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHWMTPPWLRLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


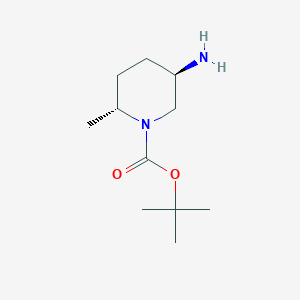
![5-[1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2503340.png)
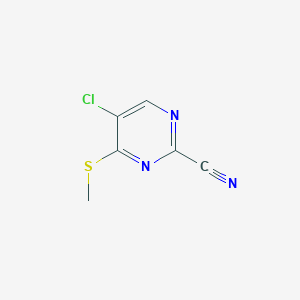

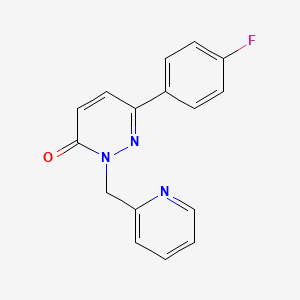
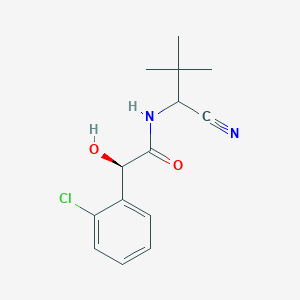
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2503347.png)
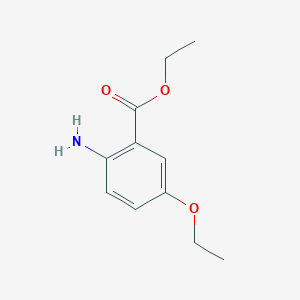
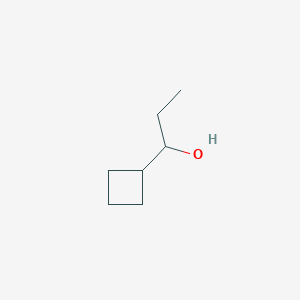
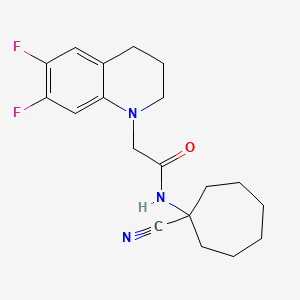
![2-Methylidenespiro[3.3]heptane-6-carboxylic acid](/img/structure/B2503359.png)
